N-(4-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
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Overview
Description
N-(4-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multiple steps. One common method includes the condensation of N-(4-methoxybenzyl) thiosemicarbazide with various aldehydes or ketones, followed by cyclization to form the oxathiine ring . The reaction conditions often require the use of solvents such as methanol and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiine ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for bromination at the benzylic position.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N-(4-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:
Biology: The compound has been studied for its potential cytotoxic effects against various cancer cell lines.
Industry: Its unique structure makes it a candidate for use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and pathways involved in inflammation and cancer cell proliferation . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxybenzyl) thiosemicarbazone: Shares the methoxybenzyl group and has similar cytotoxic properties.
N-(4-methoxybenzyl) amide derivatives: These compounds also exhibit anti-inflammatory potential and interact with similar molecular targets.
Uniqueness
N-(4-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide stands out due to its unique oxathiine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H19NO3S |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C19H19NO3S/c1-22-16-9-7-14(8-10-16)13-20-19(21)17-18(24-12-11-23-17)15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,20,21) |
InChI Key |
HOVLQJDPDFKKLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C(SCCO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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